molecular formula C11H12N2O B14121380 N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine

N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine

Cat. No.: B14121380
M. Wt: 188.23 g/mol
InChI Key: MFPJKUONIRPUFH-UHFFFAOYSA-N
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Description

N-[(5-Methylfuran-2-yl)methyl]pyridin-2-amine is a pyridine derivative featuring a 2-amine group substituted with a (5-methylfuran-2-yl)methyl moiety. The compound combines the aromatic pyridine core with a furan-based substituent, which may confer unique physicochemical and biological properties. This suggests that steric or electronic effects from the furan group may influence synthetic efficiency, depending on the amine core.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C11H12N2O/c1-9-5-6-10(14-9)8-13-11-4-2-3-7-12-11/h2-7H,8H2,1H3,(H,12,13)

InChI Key

MFPJKUONIRPUFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Pyridin-2-amine

A primary route involves the alkylation of pyridin-2-amine with (5-methylfuran-2-yl)methyl halides (e.g., bromide or chloride). This method leverages the nucleophilic nature of the amine group, which attacks the electrophilic carbon in the alkyl halide.

Procedure :

  • Reactants : Pyridin-2-amine (1.0 equiv), (5-methylfuran-2-yl)methyl bromide (1.2 equiv).
  • Base : Triethylamine (2.0 equiv) or potassium carbonate (2.5 equiv) to neutralize HBr generated.
  • Solvent : Dichloromethane or tetrahydrofuran (THF) under inert atmosphere.
  • Conditions : Reflux at 60–80°C for 12–24 hours.
  • Workup : Aqueous extraction (NaHCO₃), drying (Na₂SO₄), and solvent evaporation.
  • Purification : Column chromatography (ethyl acetate/hexane gradient) yields the product as a pale-yellow oil.

Key Variables :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate reactivity but may increase side products.
  • Halide leaving group : Bromides generally outperform chlorides in reactivity.

Reductive Amination of 5-Methylfurfural

Reductive amination offers an alternative by condensing pyridin-2-amine with 5-methylfurfural in the presence of a reducing agent.

Procedure :

  • Reactants : Pyridin-2-amine (1.0 equiv), 5-methylfurfural (1.1 equiv).
  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) or hydrogen gas (H₂, 3 atm) with palladium on carbon.
  • Solvent : Methanol or ethanol.
  • Conditions : Stirring at room temperature for 6–12 hours (NaBH₃CN) or 50°C under H₂ for 4 hours.
  • Workup : Filtration (for catalytic hydrogenation), solvent removal, and purification via recrystallization (ethanol/water).

Mechanistic Insight :
The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Acidic conditions (e.g., acetic acid) may enhance imine formation but require careful pH control to avoid furan ring degradation.

Industrial-Scale Optimization

Catalytic Coupling Strategies

Copper-mediated cross-coupling reactions, adapted from aryl halide amination, provide a scalable pathway.

Protocol :

  • Reactants : Pyridin-2-amine (1.0 equiv), (5-methylfuran-2-yl)methanol (1.2 equiv).
  • Catalyst : Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%).
  • Oxidizing agent : tert-Butyl hydroperoxide (TBHP, 2.0 equiv).
  • Solvent : Toluene at 110°C for 8 hours.
  • Yield : ~65–70% after silica gel chromatography.

Advantages :

  • Avoids alkyl halides, reducing toxicity.
  • Compatible with heterogeneous catalysis for continuous production.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to enhance reaction efficiency:

  • Reactants : Pyridin-2-amine and (5-methylfuran-2-yl)methyl bromide.
  • Conditions : Stainless-steel jar with ZrO₂ balls, 30 Hz frequency, 2 hours.
  • Yield : ~85% with minimal purification.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 → 1:2).
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.

Spectroscopic Analysis

Technique Key Signals
1H NMR (CDCl₃) δ 8.20 (d, J = 5.0 Hz, 1H, pyridine-H), δ 6.25 (d, J = 3.0 Hz, 1H, furan-H), δ 4.40 (s, 2H, CH₂), δ 2.30 (s, 3H, CH₃).
13C NMR δ 158.9 (pyridine-C2), 151.2 (furan-C2), 110.5 (furan-C5), 45.8 (CH₂), 13.7 (CH₃).
ESI-MS [M+H]⁺ m/z = 205.1 (calc. 205.2).

Challenges and Mitigation Strategies

Furan Ring Stability

  • Issue : Furan rings are prone to oxidation under acidic or high-temperature conditions.
  • Solution : Use degassed solvents and inert atmospheres. Replace strong acids with mild buffers (e.g., ammonium acetate).

Byproduct Formation

  • Major byproducts : Dialkylated amines or pyridine N-oxide derivatives.
  • Control : Limit alkylating agent to 1.2 equiv and monitor reaction progress via TLC.

Comparative Evaluation of Methods

Method Yield Purity Scalability
Nucleophilic Alkylation 70–75% >95% High
Reductive Amination 60–65% 90% Moderate
Copper-Mediated Coupling 65–70% 85% High
Mechanochemical Synthesis 85% >98% Limited

Industrial Applications and Modifications

The compound’s structural analogs are intermediates in neonicotinoid insecticides. Modifications such as halogenation at the pyridine C4 position enhance bioactivity, though such derivatives fall outside this compound’s scope.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-2-amine Derivatives with Heterocyclic Substituents

Compounds bearing heterocyclic substituents on the pyridin-2-amine core are notable for their diverse bioactivities:

  • Noberastine (3-[(5-Methylfuran-2-yl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine): Shares the (5-methylfuran-2-yl)methyl group but incorporates an imidazo[4,5-b]pyridine core. Noberastine’s imidazo-pyridine core may improve binding affinity in therapeutic targets compared to simpler pyridine derivatives .
  • N-{[5-Aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines: These derivatives feature an oxadiazole ring instead of furan. For example, N-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) exhibits potent antibacterial activity (MIC: 4–8 µg/mL), while N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1f) shows antifungal activity (MIC: 4 µg/mL) .

Pyridin-2-amine Derivatives with Alkyl/Aryl Substituents

Alkyl- or aryl-substituted pyridin-2-amines highlight the impact of substituent hydrophobicity and steric bulk:

  • N-Decyl and N-Dodecyl Derivatives (Compounds 12 and 13) : These exhibit molecular weights of 306 and 334 g/mol, respectively, with yields of 42–53%. Their long alkyl chains enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the furan-containing target compound .

  • N-[(4-Bromophenyl)methyl] and N-[(4-Iodophenyl)methyl] Derivatives (Compounds 15 and 16) : These halogenated analogs (MW: 335–382 g/mol) demonstrate how electronegative substituents influence reactivity. The target compound’s furan group, with its oxygen atom, may offer hydrogen-bonding capabilities distinct from halogens .

Complex Pyridine Derivatives in Therapeutics

  • Pexidartinib Hydrochloride: A clinically approved drug with a pyridin-2-amine core substituted by a trifluoromethylpyridine and pyrrolo[2,3-b]pyridine group.
  • PLX5622-FA : Features a pyridin-2-amine core with fluorinated and pyrrolo-pyridine substituents. Validated via NMR and HPLC, this compound exemplifies rigorous characterization protocols that would apply to the target compound .

Structural and Functional Data Tables

Table 1: Structural Comparison of Pyridin-2-amine Derivatives

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Features
N-[(5-Methylfuran-2-yl)methyl]pyridin-2-amine Pyridin-2-amine (5-Methylfuran-2-yl)methyl ~245* Oxygen heterocycle
Noberastine Imidazo[4,5-b]pyridine (5-Methylfuran-2-yl)methyl 311.39 Complex heterocyclic core
N-{[5-(4-Fluorophenyl)-oxadiazol]methyl}pyridin-2-amine Pyridin-2-amine 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl ~300* Electronegative substituent
N-Decylpyridin-2-amine (Compound 12) Pyridin-2-amine Decyl 306 Lipophilic alkyl chain

*Estimated based on structural formula.

Biological Activity

N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 5-methylfuran moiety. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown varying degrees of activity against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus7.80 µg/mL12.50 µg/mL
Escherichia coliInactiveInactive
Candida albicansModerate activity (MFC not specified)Not specified

These results indicate that while the compound exhibits specific antimicrobial properties, it is ineffective against Gram-negative bacteria like E. coli .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For example, compounds derived from this structure showed IC50 values in the micromolar range against rapidly dividing A549 lung cancer cells, indicating significant cytotoxic potential:

Cell Line IC50 (µM)
A549 (lung cancer)<10
Non-tumor fibroblastsHigher survival compared to A549

This preferential suppression suggests the compound may selectively target malignant cells while sparing normal cells .

The biological activity of this compound is thought to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific kinases involved in inflammatory responses, such as p38 MAPK and PDE4, which are critical in various disease states including cancer and inflammatory disorders .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures can activate the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative stress .
  • Cell Cycle Arrest : Evidence indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in an LPS-induced endotoxemia model in rats. The results indicated a significant reduction in TNFα levels post-treatment, suggesting its potential as an anti-inflammatory agent:

Treatment Group TNFα Levels (pg/mL)
Control1500
Compound-treated600

This data supports the hypothesis that this compound may be beneficial in treating inflammatory diseases .

Synthesis and Structural Modifications

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the furan or pyridine rings have been explored to optimize potency and selectivity against specific biological targets .

Q & A

Q. How can computational tools guide the optimization of this compound for enhanced target binding?

  • Approach :
  • MD Simulations : Simulate ligand-receptor dynamics to identify unstable interactions (e.g., furan ring flexibility) .
  • QSAR Modeling : Train models on analogs (e.g., PLX3397) to predict substituents improving binding affinity (e.g., halogenation at pyridine C-4) .

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